- Role of Electron-Deficient Olefin Ligands in a Ni-Catalyzed Aziridine Cross-Coupling To Generate Quaternary CarbonsJournal of the American Chemical Society, 2020, 142(19), 8928-8937,
Cas no 92273-73-9 (Butylzinc bromide, 0.50 M in THF)

92273-73-9 structure
Nom du produit:Butylzinc bromide, 0.50 M in THF
Numéro CAS:92273-73-9
Le MF:C4H9BrZn
Mégawatts:202.427257299423
MDL:MFCD00671997
CID:800566
PubChem ID:24873140
Butylzinc bromide, 0.50 M in THF Propriétés chimiques et physiques
Nom et identifiant
-
- Zinc, bromobutyl-
- Butylzinc Bromide
- n-Butylzinc broMide
- butylzinc bromide solution
- Butylzinc bromide solution 0.5 in THF
- butylzinc(II) bromide
- n-Butylzinc broMide,0.5M in THF,packaged under Argon in resealable CheMSeal^t bottles
- n-butylZnBr
- Bromobutylzinc (ACI)
- Bromo(butyl)zinc
- BUTYLZINC BROMIDE, 0.5M SOLUTION IN TETR AHYDROFURAN
- n-Butylzinc broMide, 0.5M in THF, packaged under Argon in resealable CheMSeal^t bottles
- Butylzinc bromide, 0.50 M in THF
-
- MDL: MFCD00671997
- Piscine à noyau: 1S/C4H9.BrH.Zn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1
- La clé Inchi: HMBGXQKLGHIDMN-UHFFFAOYSA-M
- Sourire: C(CC)C[Zn]Br
Propriétés calculées
- Qualité précise: 199.91800
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 0
- Comptage des atomes lourds: 6
- Nombre de liaisons rotatives: 1
Propriétés expérimentales
- Couleur / forme: Liquide transparent incolore
- Dense: 0.958 g/mL at 25 °C
- Point de fusion: No data available
- Point d'ébullition: No data available
- Point d'éclair: Degrés Fahrenheit: 1.4°f< br / >Degrés Celsius: - 17 ° C< br / >
- Coefficient de répartition de l'eau: Reacts with water.
- Le PSA: 0.00000
- Le LogP: 2.59720
- Sensibilité: Air Sensitive
- Couleur / forme: 0.5 M in THF
- Solubilité: Reacts with water.
- Pression de vapeur: No data available
Butylzinc bromide, 0.50 M in THF Informations de sécurité
-
Symbolisme:
- Mot signal:Danger
- Description des dangers: H225-H302-H319-H335-H351
- Déclaration d'avertissement: P210-P280-P301+P312+P330-P305+P351+P338-P370+P378-P403+P235
- Numéro de transport des marchandises dangereuses:UN 3399 4.3/PG 2
- Wgk Allemagne:3
- Code de catégorie de danger: 11-19-36/37-40
- Instructions de sécurité: S16; S26; S33; S36
-
Identification des marchandises dangereuses:
- Niveau de danger:4.3
- Conditions de stockage:2-8°C
- Terminologie du risque:R11; R14; R19; R22; R36/37/38; R40
Butylzinc bromide, 0.50 M in THF Données douanières
- Code HS:2931900090
- Données douanières:
Code douanier chinois:
2931900090Résumé:
Autres composés organiques - inorganiques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: AB (formulaire de dédouanement des marchandises entrantes, formulaire de dédouanement des marchandises sortantes). Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%
Résumé:
2931900090. Autres composés organo - inorganiques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: AB (certificat d'inspection des marchandises importées, certificat d'inspection des marchandises exportées). Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%
Butylzinc bromide, 0.50 M in THF PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB349479-50 ml |
n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles; . |
92273-73-9 | 50 ml |
€199.00 | 2024-04-16 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H58121-50ml |
n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal\x99 bottles |
92273-73-9 | 50ml |
¥3125.00 | 2023-04-13 | ||
TRC | B010754-10mL |
Butylzinc bromide, 0.50 M in THF |
92273-73-9 | 10mL |
165.00 | 2021-08-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 497746-50ML |
Butylzinc bromide, 0.50 M in THF |
92273-73-9 | 50ml |
¥2584.47 | 2023-12-05 | ||
Oakwood | 213843-1ml |
n-Butylzinc bromide 0.5 M in Tetrahydrofuran |
92273-73-9 | 1ml |
$35.00 | 2024-07-19 | ||
Fluorochem | 213843-1ml |
n-Butylzinc bromide 0.5 M in Tetrahydrofuran |
92273-73-9 | 1ml |
£33.00 | 2022-02-28 | ||
A2B Chem LLC | AH88499-100ml |
BUTYLZINC BROMIDE |
92273-73-9 | 100ml |
$559.00 | 2023-12-29 | ||
abcr | AB349479-50ml |
n-Butylzinc bromide, 0.5M in THF, packaged under Argon in resealable ChemSeal bottles; . |
92273-73-9 | 50ml |
€199.00 | 2025-02-18 | ||
Oakwood | 213843-5ml |
n-Butylzinc bromide 0.5 M in Tetrahydrofuran |
92273-73-9 | 5ml |
$80.00 | 2024-07-19 | ||
TRC | B010754-5mL |
Butylzinc bromide, 0.50 M in THF |
92273-73-9 | 5mL |
100.00 | 2021-08-18 |
Butylzinc bromide, 0.50 M in THF Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Zinc , Iodine Solvents: Dimethylacetamide ; 5 min, rt
1.2 overnight, 80 °C
1.2 overnight, 80 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylacetamide ; rt
1.2 12 h, 70 °C; 70 °C → rt
1.2 12 h, 70 °C; 70 °C → rt
Référence
- Palladium-catalyzed anti-Markovnikov hydroalkylation of homoallylic alcohols bearing β-fluorinesOrganic Letters, 2013, 15(17), 4478-4481,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Magnesium , Lithium chloride , Zinc chloride Solvents: Tetrahydrofuran ; 30 min, rt
1.2 2 - 12 h, 0 - 25 °C
1.2 2 - 12 h, 0 - 25 °C
Référence
- Direct and Efficient C(sp3)-H Bond Alkylation of Tetrahydroisoquinolines and Isochroman with Alkylzinc ReagentsAdvanced Synthesis & Catalysis, 2019, 361(9), 2048-2053,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Zinc Catalysts: Iodine Solvents: 1,3-Dimethyl-2-imidazolidinone ; rt; 10 min, rt
1.2 rt; rt → 70 °C; 16 h, 70 °C
1.2 rt; rt → 70 °C; 16 h, 70 °C
Référence
- Higher-Order Zincates as Transmetalators in Alkyl-Alkyl Negishi Cross-CouplingAngewandte Chemie, 2012, 51(28), 7024-7027,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Iodine , Potassium iodide Solvents: Dimethylformamide ; 12 h, 80 °C
Référence
- Ni-catalyzed regio- and stereo-defined intermolecular cross-electrophile dialkylation of alkynes without directing groupNature Communications, 2021, 12(1),,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; rt; 3 h, reflux
Référence
- Method for synthesizing 3,5-dihydroxy-1-alkylbenzene by alkyl protection, China, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylacetamide ; rt
1.2 24 h, 80 °C
1.2 24 h, 80 °C
Référence
- A Nickel(II)-Mediated Thiocarbonylation Strategy for Carbon Isotope Labeling of Aliphatic CarboxamidesChemistry - A European Journal, 2021, 27(24), 7114-7123,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran , Hexane ; 40 min, 0 °C
Référence
- Palladium-catalysed regio- and stereoselective arylative substitution of γ,δ-epoxy-α,β-unsaturated esters and amides by sodium tetraaryl boratesOrganic & Biomolecular Chemistry, 2020, 18(32), 6378-6383,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Chlorotrimethylsilane , Zinc Solvents: 1,4-Dioxane ; 17 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Palladium-catalyzed cross-coupling of silyl electrophiles with alkylzinc halides: a silyl-Negishi reactionJournal of the American Chemical Society, 2017, 139(23), 7741-7744,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Zinc ; 10 min, heated; rt
1.2 Reagents: 1,2-Dibromoethane Solvents: Dimethylacetamide
1.3 rt; 8 - 12 h, rt → 70 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Dimethylacetamide
1.3 rt; 8 - 12 h, rt → 70 °C
Référence
- Csp3-Csp3 Bond-Forming Reductive Elimination from Well-Defined Copper(III) ComplexesJournal of the American Chemical Society, 2019, 141(7), 3153-3159,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Zinc , Iodine Solvents: Dimethylacetamide ; 10 min, rt
1.2 3 h, 80 °C
1.2 3 h, 80 °C
Référence
- Docking study and biological evaluation of pyrrolidine-based iminosugars as pharmacological chaperones for Gaucher diseaseOrganic & Biomolecular Chemistry, 2016, 14(3), 1039-1048,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Sodium tert-butoxide , Zinc Solvents: tert-Butanol ; 1 h, reflux
1.2 Solvents: Methylcyclohexane ; 3 h, 80 °C
1.2 Solvents: Methylcyclohexane ; 3 h, 80 °C
Référence
- Process for activation of metallic zinc for direct synthesis of alkylzinc halides, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Zinc
Référence
- Organozinc reagents prepared from highly active zince-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-5,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran , Hexane ; -60 °C; -60 °C → 10 °C; 1 h, 10 °C
Référence
- Preparation of 2,2-difluoro-2-[(1,3-dioxo-1H,2H-benz[de]isoquinolin-2-yl)oxy]acetic acid esters as acid generators for chemically amplified positive photosensitive resin compositions, photosensitive dry film, production method for photosensitive dry film, and production method for patterned resist film, World Intellectual Property Organization, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 3 h, reflux
Référence
- Investigation of new synthetic methods of 3,5-dihydroxyamylbenzeneZhejiang Huagong, 2016, 47(6), 5-6,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylformamide ; 5 min, 70 °C
1.2 overnight, 70 °C
1.2 overnight, 70 °C
Référence
- Evidence of increased hydrophobicity and dynamics inside the tail region of glycolipid self-assemblies using 2-n-alkyl-pyrene derivatives to probe different locationsLangmuir, 2019, 35(29), 9584-9592,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Naphthalene , Lithium Solvents: Tetrahydrofuran ; 2 h, rt
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 15 min, rt
1.3 18 h, rt
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 15 min, rt
1.3 18 h, rt
Référence
- An atom economical method for the direct synthesis of quinoline derivatives from substituted o-nitrotoluenesChemical Communications (Cambridge, 2015, 51(14), 2911-2914,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Zinc Catalysts: Iodine Solvents: 1,3-Dimethyl-2-imidazolidinone ; 12 h, 70 °C
Référence
- The Role of LiBr and ZnBr2 on the Cross-Coupling of Aryl Bromides with Bu2Zn or BuZnBrChemistry - A European Journal, 2019, 25(69), 15751-15754,
Méthode de production 19
Conditions de réaction
1.1 Reagents: Chlorotrimethylsilane , Zinc Solvents: 1,4-Dioxane ; 17 h, rt → 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Method for preparing silahydrocarbons, World Intellectual Property Organization, , ,
Méthode de production 20
Conditions de réaction
1.1 Reagents: Zinc Catalysts: Iodine Solvents: Dimethylacetamide ; rt
1.2 3 - 4 h, 80 °C
1.2 3 - 4 h, 80 °C
Référence
- Palladium-catalyzed coupling of α-halo vinylphosphonate and α-phosphonovinyl sulfonate with alkylzincs: straightforward and versatile synthesis of α-alkyl vinylphosphonatesOrganic Chemistry Frontiers, 2018, 5(9), 1457-1461,
Butylzinc bromide, 0.50 M in THF Raw materials
Butylzinc bromide, 0.50 M in THF Preparation Products
Butylzinc bromide, 0.50 M in THF Littérature connexe
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
92273-73-9 (Butylzinc bromide, 0.50 M in THF) Produits connexes
- 1212823-19-2(3-(2,5-Dimethylpyrrolidin-1-yl)piperidine)
- 2351969-47-4(Tert-butyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate)
- 895864-16-1(N-(cyanomethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide)
- 2137903-08-1(N-methyl-N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine)
- 22721-16-0(5-Bromo-2-(methylamino)benzoic acid)
- 1208074-75-2(2-Bromo-3,6-difluorotoluene)
- 1251608-45-3(N-{1-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonylpiperidin-4-yl}-4-methylbenzamide)
- 1247435-59-1(1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonamide)
- 2229124-52-9(5-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl-1,3-oxazolidin-2-one)
- 56601-68-4(ethyl 4-pyridin-4-yl-1,3-thiazole-2-carboxylatehydrobromide)
Fournisseurs recommandés
钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot

Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
